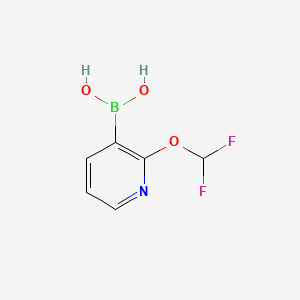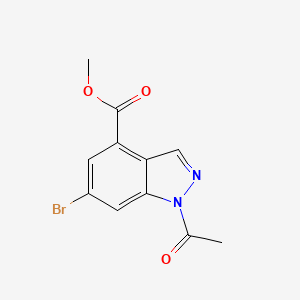![molecular formula C15H12O3 B582660 1-Methoxy-2-formyl-3H-benzo[f]chromene CAS No. 143034-65-5](/img/structure/B582660.png)
1-Methoxy-2-formyl-3H-benzo[f]chromene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-2-formyl-3H-benzo[f]chromene is an organic compound with the molecular formula C15H12O3 It is a derivative of benzochromene, characterized by the presence of a methoxy group at the first position and a formyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-2-formyl-3H-benzo[f]chromene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of methoxy-substituted aromatic aldehydes and chromene derivatives. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-Methoxy-2-formyl-3H-benzo[f]chromene can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: The major product is 1-Methoxy-2-carboxy-3H-benzo[f]chromene.
Reduction: The major product is 1-Methoxy-2-hydroxymethyl-3H-benzo[f]chromene.
Substitution: The products vary depending on the nucleophile used, resulting in compounds such as 1-Amino-2-formyl-3H-benzo[f]chromene or 1-Thio-2-formyl-3H-benzo[f]chromene.
Aplicaciones Científicas De Investigación
1-Methoxy-2-formyl-3H-benzo[f]chromene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-2-formyl-3H-benzo[f]chromene involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, potentially leading to the modulation of enzyme activities or signaling pathways. The methoxy group may also influence the compound’s binding affinity to certain receptors or proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methoxy-2-formyl-3H-benzo[e]chromene
- 1-Methoxy-2-formyl-3H-benzo[g]chromene
- 1-Methoxy-2-formyl-3H-benzo[h]chromene
Uniqueness
1-Methoxy-2-formyl-3H-benzo[f]chromene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
1-methoxy-3H-benzo[f]chromene-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-17-15-11(8-16)9-18-13-7-6-10-4-2-3-5-12(10)14(13)15/h2-8H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIJBQSJHJSECH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(COC2=C1C3=CC=CC=C3C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40705264 |
Source


|
| Record name | 1-Methoxy-3H-naphtho[2,1-b]pyran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143034-65-5 |
Source


|
| Record name | 1-Methoxy-3H-naphtho[2,1-b]pyran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

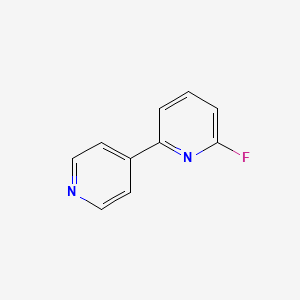
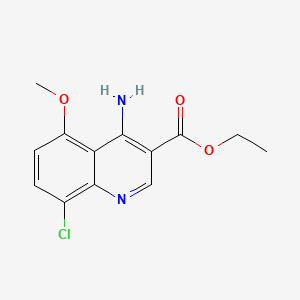
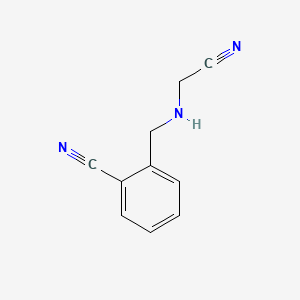
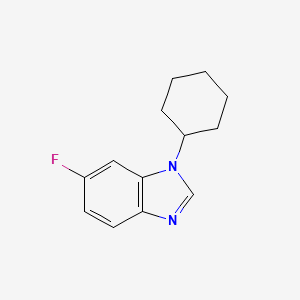
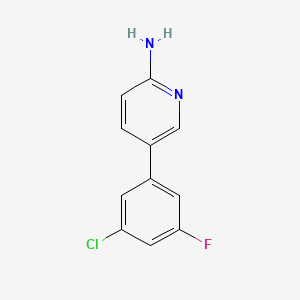
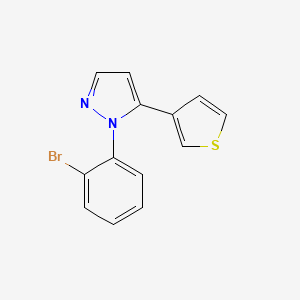
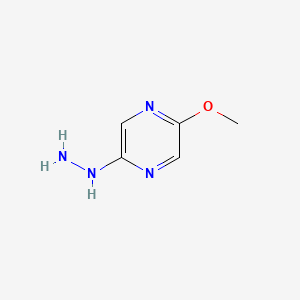
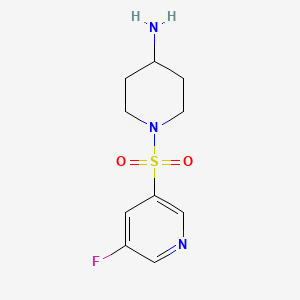
![2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid](/img/structure/B582590.png)
![6-Bromo-5-methyltetrazolo[1,5-a]pyridine](/img/structure/B582592.png)
